3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-5-cyclohexyl-1-phenyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-5-cyclohexyl-1-phenyl-1H-1,2,4-triazole is a complex organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromophenoxy group, a sulfanyl linkage, and a cyclohexyl-phenyl substitution on the triazole ring. It has a molecular formula of C22H24BrN3OS and a molecular weight of 458.414 Da
Preparation Methods
The synthesis of 3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-5-cyclohexyl-1-phenyl-1H-1,2,4-triazole involves several steps. One common method starts with the preparation of 2-(3-bromophenoxy)ethyl sulfanyl intermediates. This intermediate is then reacted with cyclohexyl-phenyl-1H-1,2,4-triazole under specific conditions to form the final compound . The reaction typically requires the use of solvents such as dichloromethane or ethanol and may involve catalysts like palladium or copper to facilitate the coupling reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-5-cyclohexyl-1-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives
Scientific Research Applications
3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-5-cyclohexyl-1-phenyl-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-5-cyclohexyl-1-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways or induce apoptosis by activating specific signaling cascades . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-5-cyclohexyl-1-phenyl-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds share the triazole ring but differ in their substitution patterns and biological activities.
1,2,4-Triazole Derivatives: Similar compounds with different substituents on the triazole ring may exhibit varying degrees of biological activity and chemical reactivity.
Bromophenoxy Derivatives: Compounds with the bromophenoxy group but different core structures may have distinct properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H24BrN3OS |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
3-[2-(3-bromophenoxy)ethylsulfanyl]-5-cyclohexyl-1-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C22H24BrN3OS/c23-18-10-7-13-20(16-18)27-14-15-28-22-24-21(17-8-3-1-4-9-17)26(25-22)19-11-5-2-6-12-19/h2,5-7,10-13,16-17H,1,3-4,8-9,14-15H2 |
InChI Key |
FSQKJMGALNBHMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NN2C3=CC=CC=C3)SCCOC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.